molecular formula C16H26N2O3 B247036 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide

3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide

Cat. No. B247036
M. Wt: 294.39 g/mol
InChI Key: BAEAAVLSUZLUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide, also known as BAM-22, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM-22 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor subtype 4 (M4).

Mechanism of Action

3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide acts as a positive allosteric modulator of the M4 receptor, which means it binds to a site on the receptor distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. M4 receptors are predominantly expressed in the striatum, a brain region that plays a crucial role in the regulation of movement and reward. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to enhance the activity of M4 receptors in the striatum, leading to an increase in dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, leading to improved cognitive function and reduced symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its specificity for the M4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, more research is needed to fully understand the long-term effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide on the brain and its potential side effects.

Future Directions

There are several potential future directions for research on 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is the development of more potent and selective M4 PAMs that may have greater therapeutic potential. Another area of interest is the study of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide and its potential for the treatment of neurodegenerative diseases.

Synthesis Methods

3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethoxyphenylacetic acid with butyl lithium to form the corresponding lithium salt, followed by the reaction with methyl iodide to form the methyl ester. The methyl ester is then reduced with lithium aluminum hydride to form the primary alcohol, which is then converted to the corresponding bromide. The bromide is reacted with N-butyl-N-methylamine to form 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide.

Scientific Research Applications

3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the activity of M4 receptors, which are known to play a crucial role in the regulation of dopamine release in the brain. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease.

properties

Product Name

3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C16H26N2O3/c1-5-6-8-18(2)9-7-16(19)17-13-10-14(20-3)12-15(11-13)21-4/h10-12H,5-9H2,1-4H3,(H,17,19)

InChI Key

BAEAAVLSUZLUEP-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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